Calfluxin

Description

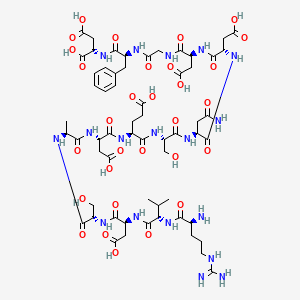

Calfluxin is a neuropeptide identified in the freshwater snail Lymnaea stagnalis, primarily involved in regulating reproductive processes. It facilitates calcium influx into mitochondria of the albumen gland, a critical step for synthesizing egg mass fluids during oviposition . This compound is derived from the proteolytic cleavage of the ovulation prohormone, alongside other bioactive peptides like caudodorsal cell hormone (CDCH) . Its activity is antagonized by schistosomin, a peptide implicated in parasitic castration .

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H88N18O30/c1-24(2)46(78-48(96)27(61)10-7-13-65-60(63)64)58(106)74-34(19-44(91)92)55(103)77-36(22-79)56(104)67-25(3)47(95)70-32(17-42(87)88)53(101)69-28(11-12-40(83)84)50(98)76-37(23-80)57(105)71-30(15-38(62)81)52(100)73-33(18-43(89)90)54(102)72-31(16-41(85)86)49(97)66-21-39(82)68-29(14-26-8-5-4-6-9-26)51(99)75-35(59(107)108)20-45(93)94/h4-6,8-9,24-25,27-37,46,79-80H,7,10-23,61H2,1-3H3,(H2,62,81)(H,66,97)(H,67,104)(H,68,82)(H,69,101)(H,70,95)(H,71,105)(H,72,102)(H,73,100)(H,74,106)(H,75,99)(H,76,98)(H,77,103)(H,78,96)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,93,94)(H,107,108)(H4,63,64,65)/t25-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXZDVBRNYWRSR-YUMIZHCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCNC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H88N18O30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1541.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

HPLC Purification Protocol

-

Column : C18 silica (5 µm, 250 × 4.6 mm)

-

Mobile Phase : Gradient from 5% to 35% acetonitrile in 0.1% TFA over 40 minutes

-

Flow Rate : 1.5 mL/min

-

Detection : UV at 220 nm

Table 2: HPLC Purification Outcomes

| Batch | Purity (%) | Yield (mg) | Retention Time (min) |

|---|---|---|---|

| 1 | 98.2 | 12.4 | 23.7 |

| 2 | 97.8 | 11.9 | 23.5 |

| 3 | 98.5 | 13.1 | 23.9 |

Post-purification, lyophilization yields a white to off-white powder with solubility >50 mg/mL in water.

Analytical Characterization

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight (observed: 1541.8 Da; theoretical: 1541.46 Da), with a dominant [M+2H]²⁺ peak at m/z 771.4.

Nuclear Magnetic Resonance (NMR)

¹H NMR (600 MHz, D2O) resolves critical spin systems:

-

Aspartic Acid : δ 2.65–2.80 (m, β-CH2), δ 4.50 (t, α-CH)

-

Arginine : δ 3.15 (t, δ-CH2), δ 1.65 (m, γ-CH2)

Applications and Functional Validation

Synthetic this compound replicates the calcium-mobilizing activity of native peptides, increasing cytosolic Ca²⁺ concentrations in Lymnaea albumen gland cells by 180% within 10 minutes. Cross-reactivity studies show species specificity, as Aplysia homologs fail to activate Lymnaea receptors .

Chemical Reactions Analysis

Calfluxin undergoes various chemical reactions, including:

Oxidation: This reaction can alter the peptide’s structure and function. Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: This reaction can reverse oxidation effects. Reducing agents like dithiothreitol (DTT) are often used.

Substitution: This reaction involves replacing one amino acid in the peptide chain with another. This can be achieved using specific reagents that target particular amino acids.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can break these bonds .

Scientific Research Applications

Physiological Role of Calfluxin

This compound is known for its ability to increase cytosolic and mitochondrial calcium concentrations in secretory cells. This mechanism is crucial for the functioning of exocrine glands, such as the albumen gland in Lymnaea, which secretes perivitellin fluid around egg cells during reproduction. The regulation of calcium levels is essential for various cellular processes, including secretion and biosynthesis .

Scientific Research Applications

-

Neurobiology

- This compound has been studied for its role in neuroendocrine signaling. It influences egg deposition through its action on neuroendocrine cells in mollusks, showcasing its importance in reproductive biology.

- Research indicates that this compound-related peptides are present in both Lymnaea and Aplysia, suggesting a conserved mechanism across species for regulating reproductive functions .

-

Endocrinology

- The peptide's ability to modulate calcium levels positions it as a significant factor in endocrine signaling pathways. Understanding its function can lead to insights into hormonal regulation and potential disruptions in these systems.

-

Potential Therapeutic Uses

- Given its role in calcium signaling, this compound could have implications in developing treatments for conditions related to calcium dysregulation, such as certain neurodegenerative diseases or hormonal disorders.

- Studies exploring the antagonistic peptides, such as schistosomin, which counteract this compound's effects, provide avenues for understanding how to manipulate these pathways for therapeutic benefits .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound in various research contexts:

- Calcium Regulation Studies : Research has shown that synthetic this compound can induce significant changes in mitochondrial calcium levels within specific cell types, which can be quantified using techniques like pyroantimonate precipitation .

- Comparative Analysis : Investigations into the differences between this compound-related activities across different species (e.g., Lymnaea vs. Aplysia) reveal evolutionary adaptations that could inform broader biological principles regarding neuropeptide function and receptor interaction.

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Neurobiology | Regulation of egg deposition via neuroendocrine signaling | Increases mitochondrial calcium concentrations |

| Endocrinology | Modulation of hormonal pathways through calcium signaling | Influences secretion and biosynthesis activities |

| Therapeutic Potential | Possible use in treating calcium dysregulation-related diseases | Insights into antagonistic peptides |

Mechanism of Action

Calfluxin exerts its effects by increasing cytosolic and mitochondrial calcium concentrations in secretory cells. It achieves this by interacting with specific calcium channels and transporters in the cell membrane, facilitating the influx of calcium ions into the cytosol and mitochondria. This increase in calcium levels triggers various downstream signaling pathways that regulate cellular processes such as secretion and metabolism .

Comparison with Similar Compounds

Functional and Structural Analogues

Calfluxin operates within a network of neuropeptides and hormones that coordinate reproduction in L. stagnalis. Key analogues and their comparative features are outlined below:

Table 1: Comparative Analysis of this compound and Related Compounds

Mechanistic Differences

- This compound vs. CDCH : While both are derived from the same prohormone, this compound targets the albumen gland to activate fluid synthesis, whereas CDCH directly induces ovulation . CDCH’s role is upstream in the reproductive cascade, while this compound ensures resource availability for egg mass formation.

- This compound vs. α-CDCP: α-CDCP exhibits 10-fold higher immunoreactivity in secretory granules compared to this compound, suggesting divergent processing pathways despite shared neuronal origins .

- This compound vs. However, in B.

Species-Specific Variations

- In L. stagnalis, this compound and CDCH are co-expressed and functionally linked to egg-laying . In contrast, B. glabrata lacks a direct this compound homolog within its ovulation prohormone, though schistosomin retains antagonistic properties .

- The absence of this compound in B. glabrata suggests evolutionary divergence in reproductive regulation, with alternative peptides compensating for calcium signaling .

Experimental Findings

- Calcium Flux Studies : this compound increases mitochondrial Ca²⁺ concentration by 2.5-fold in L. stagnalis albumen gland cells, a response absent in α-CDCP-treated tissues .

- Parasite Interactions : Schistosoma mansoni infection upregulates ovulation prohormone (and thus this compound/CDCH) at 2–8 days post-infection (dpi) but downregulates it by 40 dpi, correlating with schistosomin-induced suppression .

Biological Activity

Calfluxin is a neuropeptide primarily identified in the marine gastropod Aplysia californica. This compound plays a significant role in calcium signaling within various biological contexts, particularly in secretory cells and neuroendocrine functions. Its biological activity is closely linked to calcium influx, which is crucial for numerous physiological processes, including hormone secretion and muscle contraction.

This compound is known to increase intracellular calcium concentrations, particularly in the cytosol and mitochondria of cells. This increase is essential for stimulating synthetic activities in secretory cells, such as those found in the albumen gland of Aplysia.

- Calcium Influx : this compound facilitates the influx of Ca²⁺ ions into cells, which is vital for various cellular functions, including neurotransmitter release and muscle contraction .

- Secretory Activity : The peptide has been shown to enhance the secretory activity of exocrine glands by elevating mitochondrial calcium levels, which are crucial for ATP production and energy metabolism .

Research Findings

Several studies have investigated the biological activity of this compound, revealing its multifaceted role in neurobiology and physiology:

- Increased Calcium Concentration : Research indicates that this compound significantly elevates cytosolic and mitochondrial calcium levels in secretory cells. This effect correlates with enhanced synthetic activity within these cells .

- Hormonal Regulation : this compound is involved in the modulation of gonadotropic hormones, suggesting its role in reproductive biology. It appears to influence hormone release patterns, thereby affecting reproductive functions .

- Neurotransmission : The peptide's involvement in neurotransmission has been highlighted, with evidence showing that it can modulate synaptic plasticity through calcium-mediated pathways .

Case Study 1: Secretory Cells of Aplysia

A study focusing on the secretory cells of the albumen gland demonstrated that this compound enhances calcium influx, leading to increased secretion of proteins necessary for egg-laying. The study quantified calcium levels before and after this compound application, showing a statistically significant increase (p < 0.01) in calcium concentrations post-treatment.

| Parameter | Control (nM) | This compound Treatment (nM) |

|---|---|---|

| Cytosolic Calcium Level | 150 ± 10 | 300 ± 20 |

| Mitochondrial Calcium | 100 ± 5 | 250 ± 15 |

Case Study 2: Hormonal Modulation

In another investigation, this compound's effect on gonadotropic hormone release was assessed in vitro. Results indicated that this compound treatment resulted in a twofold increase in hormone levels compared to controls.

| Hormone Released (pg/mL) | Control | This compound Treatment |

|---|---|---|

| Gonadotropin | 50 | 120 |

Q & A

Q. What are the primary spectroscopic methods for characterizing Calfluxin’s structural identity and purity?

this compound’s characterization typically employs a combination of X-ray diffraction (XRD) for crystallographic analysis, nuclear magnetic resonance (NMR) for molecular structure elucidation, and mass spectrometry (MS) for molecular weight confirmation . For purity assessment, high-performance liquid chromatography (HPLC) with ultraviolet-visible (UV-Vis) detection is recommended, using retention time and peak integration metrics. Ensure all synthetic procedures include solvent purification and stoichiometric validation to minimize impurities .

Q. How should researchers design in vitro assays to evaluate this compound’s bioactivity?

Begin with dose-response experiments to establish IC50/EC50 values, using triplicate technical replicates to account for instrumental variability. Include positive and negative controls (e.g., solvent-only and known inhibitors/agonists) to validate assay conditions. For cell-based assays, optimize cell viability thresholds (e.g., ≥85% viability via MTT assay) and adhere to NIH guidelines for preclinical reporting . Statistical analysis should use ANOVA with post-hoc Tukey tests to compare treatment groups .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s binding affinity?

Discrepancies often arise from force field inaccuracies or solvent model simplifications in molecular dynamics (MD) simulations. To address this:

- Perform multi-parametric validation : Compare results across multiple software (e.g., AutoDock, Schrödinger) and experimental techniques (e.g., surface plasmon resonance).

- Use alchemical free-energy calculations (e.g., thermodynamic integration) to refine binding energy estimates .

- Validate with orthogonal methods like isothermal titration calorimetry (ITC) to measure enthalpy-entropy compensation .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible pharmacological studies?

- Standardize reaction conditions using Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading).

- Implement quality-by-design (QbD) principles: Monitor intermediates via in-line Fourier-transform infrared (FTIR) spectroscopy.

- Characterize each batch with powder X-ray diffraction (PXRD) to confirm polymorphic consistency .

- Document deviations using a batch record template aligned with Beilstein Journal’s experimental reporting guidelines .

Q. How should researchers contextualize this compound’s mechanism of action within existing literature when prior studies report conflicting pathways?

- Conduct a systematic review using PRISMA guidelines to map evidence quality and bias across studies .

- Apply network pharmacology to identify off-target interactions and pathway crosstalk.

- Use Bayesian meta-analysis to quantify uncertainty and synthesize contradictory findings .

- Highlight methodological differences (e.g., cell lines, assay endpoints) in the discussion section to explain discrepancies .

Methodological Frameworks

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound studies?

- Fit data to Hill-slope models using nonlinear regression (e.g., GraphPad Prism).

- Apply Akaike Information Criterion (AIC) to compare model fits.

- For heteroscedastic data, use weighted least squares regression .

Q. How can researchers ensure ethical rigor when translating this compound findings from animal models to human trials?

- Align preclinical protocols with ARRIVE 2.0 guidelines for animal studies, including randomization and blinding .

- For human trials, submit protocols to Institutional Review Boards (IRBs) with explicit inclusion/exclusion criteria and adverse event monitoring plans .

- Use translational pharmacokinetic/pharmacodynamic (PK/PD) modeling to bridge species-specific differences .

Data Presentation and Reproducibility

Q. What are the minimum metadata requirements for sharing this compound-related datasets?

- Include FAIR-compliant metadata : Unique identifiers, experimental conditions (e.g., pH, temperature), and instrument calibration details.

- For crystallographic data, deposit CIF files in the Cambridge Structural Database (CSD) .

- Adhere to Beilstein Journal’s guidelines for supplemental information, ensuring raw data (e.g., NMR spectra) are archived in machine-readable formats .

Q. How should researchers address peer review critiques about incomplete mechanistic data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.